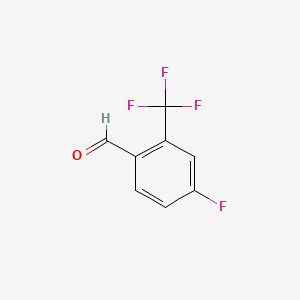

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Beschreibung

Overview of the Role of Fluorine and Trifluoromethyl Groups in Chemical Design

The strategic placement of fluorine atoms and trifluoromethyl (-CF3) groups in organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune molecular properties. Fluorine, being the most electronegative element, can significantly influence the electronic environment of a molecule. This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability.

The Position of Benzaldehyde (B42025) Derivatives as Key Synthetic Intermediates

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity makes benzaldehydes ideal starting materials for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the assembly of intricate molecular architectures. Their utility spans the synthesis of pharmaceuticals, fragrances, dyes, and polymers.

Establishing 4-Fluoro-2-(trifluoromethyl)benzaldehyde as a Crucial Building Block in Advanced Organic Synthesis

This compound stands out as a particularly valuable synthetic intermediate due to the synergistic effects of its substituents. The presence of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene (B151609) ring creates a unique electronic and steric environment. This substitution pattern enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack.

This versatile compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, especially those targeting central nervous system disorders. researchgate.net It is also utilized in the formulation of agrochemicals, where it contributes to the efficacy of pesticides and herbicides. researchgate.net In the realm of materials science, this compound is employed in the creation of advanced materials like polymers and coatings that require specific thermal and chemical resistance properties. researchgate.net Its role as a building block extends to the synthesis of other fluorinated compounds for various industrial applications. researchgate.net

Detailed research has demonstrated its application in the preparation of diphenylthioethers and in the synthesis of a 1-cyano derivative of nilutamide, showcasing its utility in constructing complex and biologically relevant molecules.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90176-80-0 |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 114 °C |

| Density | 1.408 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

Research Gaps and Future Directions for this compound Studies

Despite its established utility, there remain significant opportunities for further research into the applications and synthesis of this compound. A notable research gap exists in the exploration of its full potential in asymmetric synthesis and the development of novel catalytic systems that can utilize its unique reactivity. A deeper understanding of its reaction mechanisms under various conditions could unlock new synthetic pathways.

Future research is likely to focus on the development of more sustainable and environmentally friendly methods for its synthesis and application. numberanalytics.com The exploration of its use in continuous flow chemistry could offer advantages in terms of safety, efficiency, and scalability. Furthermore, the potential for this building block in the design of new classes of bioactive compounds and advanced materials is far from exhausted. As the demand for sophisticated fluorinated molecules continues to grow, this compound is poised to remain a critical tool for chemical innovation. The ongoing development of novel fluorination techniques and a greater understanding of the structure-activity relationships of fluorinated compounds will continue to drive research in this area. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONOHEMDNFTKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335118 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90176-80-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Benzaldehyde and Its Structural Analogues

Hydrolysis-Based Synthetic Routes for Trifluoromethyl Benzaldehydes

Hydrolysis of dihalogenated methyl groups on an aromatic ring is a fundamental approach to synthesizing benzaldehydes. This transformation is particularly relevant for precursors like o-trifluoromethyl toluene dichloride, which can be converted to the corresponding benzaldehyde (B42025).

Catalytic Hydrolysis Approaches

The hydrolysis of benzal chloride derivatives to benzaldehydes can be effectively facilitated by various catalysts. Modern methods often employ high-temperature water vapor in the presence of a solid catalyst. The active components of these catalysts can include a range of metals such as zinc, copper, molybdenum, manganese, titanium, vanadium, nickel, zirconium, ruthenium, and palladium, either individually or as mixtures. These metals or their salts are typically immobilized on inert supports like activated carbon or aluminum oxide google.com. The use of a catalyst enhances the reaction rate and allows for a continuous process, which is advantageous for industrial-scale production google.com. Phase-transfer catalysts, such as quaternary ammonium salts, can also be added to accelerate the reaction speed in aqueous hydrolysis systems.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield in the hydrolysis of trifluoromethyl-substituted benzal chlorides requires careful optimization of reaction conditions. Key parameters that are manipulated include temperature, pressure, and the molar ratio of reactants.

For the hydrolysis of o-trifluoromethyl toluene dichloride, reaction temperatures are typically maintained between 150°C and 190°C. The reaction is conducted under pressure, generally ranging from 0.3 MPa to 0.78 MPa. The molar ratio of water to the dichloride precursor is another critical factor, with optimal ratios often falling in the range of 10-25, and more preferably 15-20. The reaction is often carried out in the presence of a straight-chain C1-C4 saturated unary fatty acid and its corresponding alkali-metal salt. This controlled environment ensures the efficient conversion of the dichloride to the desired benzaldehyde while minimizing the formation of byproducts.

| Parameter | Range | Optimal Condition |

|---|---|---|

| Temperature | 150°C - 190°C | - |

| Pressure | 0.3 MPa - 0.78 MPa | - |

| Molar Ratio (Water:Substrate) | 10-25 | 15-20 |

Palladium-Catalyzed Formylation Strategies in Trifluoromethylated Aromatics Synthesis

Palladium catalysis offers powerful tools for C-C bond formation, including the introduction of a formyl group onto aromatic rings. While direct C-H formylation of electron-deficient rings like those containing a trifluoromethyl group is challenging, palladium-catalyzed cross-coupling reactions provide viable synthetic routes.

One such strategy involves the formylation of aryl halides. For instance, aryl iodides can be converted to the corresponding benzaldehydes using formic acid as the formyl source in a palladium-catalyzed reaction. The reaction is typically carried out in the presence of a phosphine ligand (like PPh₃) and a base (such as Et₃N) chemicalbook.com. While this has been demonstrated on various aryl iodides, its application to substrates like 4-bromo-1-fluoro-2-(trifluoromethyl)benzene represents a potential pathway to the target molecule.

Another advanced one-pot, two-step procedure involves the reduction of a Weinreb amide precursor followed by a palladium-catalyzed cross-coupling reaction researchgate.netnih.govrug.nlacs.org. The initial reduction of the Weinreb amide with a hydride source like diisobutylaluminum hydride (DIBAL-H) generates a stable hemiaminal intermediate. This intermediate acts as a masked aldehyde, which can then undergo a cross-coupling reaction with an organometallic reagent in the presence of a palladium catalyst to yield the substituted benzaldehyde researchgate.netnih.govrug.nlacs.org. This methodology provides a versatile route to highly functionalized benzaldehydes.

Multi-Step Synthetic Sequences Incorporating 4-Fluoro-2-(trifluoromethyl)benzaldehyde Precursors

Multi-step synthesis provides a rational and controllable approach to complex molecules like this compound, starting from simpler, commercially available materials. A common starting material is 1-fluoro-3-(trifluoromethyl)benzene (m-fluorobenzotrifluoride).

Positional Bromination and Subsequent Functionalization

The regioselective introduction of a bromine atom is a key step in functionalizing the aromatic ring. The synthesis of 4-amino-2-trifluoromethylbenzonitrile, a related compound, starts with the positional bromination of m-trifluoromethyl fluorobenzene. This electrophilic aromatic substitution directs the bromine to the desired position, yielding 4-fluoro-2-trifluoromethylbromobenzene. The directing effects of the existing fluoro and trifluoromethyl groups are crucial for achieving the correct isomer. Various brominating agents and catalysts can be employed to optimize the regioselectivity of this step nih.govresearchgate.net. Once the brominated intermediate is obtained, it serves as a versatile handle for subsequent transformations to introduce the aldehyde functionality.

Cyano Group Displacement and Aminolysis Substitution

A subsequent step often involves the displacement of the bromide with a cyano group. This nucleophilic substitution is typically achieved using a cyanide source, such as cuprous cyanide, in a high-boiling solvent. This reaction converts 4-fluoro-2-trifluoromethylbromobenzene into 4-fluoro-2-trifluoromethylbenzonitrile.

The resulting benzonitrile is a key intermediate that can be converted into the target benzaldehyde. A common method for this transformation is the catalytic reduction of the nitrile. For example, 4-trifluoromethylbenzonitrile can be hydrogenated using a nickel/aluminum alloy catalyst in aqueous formic acid under hydrogen pressure to yield 4-trifluoromethylbenzaldehyde with high efficiency prepchem.com. This reduction step provides the final aldehyde functionality, completing the multi-step synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Positional Bromination | 1-Fluoro-3-(trifluoromethyl)benzene | Brominating Agent (e.g., Br₂) | 4-Fluoro-2-trifluoromethylbromobenzene |

| Cyano Group Displacement | 4-Fluoro-2-trifluoromethylbromobenzene | Cuprous Cyanide (CuCN) | 4-Fluoro-2-trifluoromethylbenzonitrile |

| Nitrile Reduction | 4-Fluoro-2-trifluoromethylbenzonitrile | Ni/Al alloy, H₂, Formic Acid | This compound |

Green Chemistry Principles in the Synthesis of Fluorinated Benzaldehydes

The synthesis of organofluorine compounds, including fluorinated benzaldehydes, is crucial for the pharmaceutical, agrochemical, and materials science industries. cas.cndovepress.com The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and bioavailability. dovepress.com However, traditional fluorination methods often rely on hazardous reagents and generate significant waste, prompting a shift towards more environmentally responsible processes. dovepress.com Green chemistry principles focus on developing synthetic routes that are safer, more efficient, and reduce environmental impact. dovepress.com This involves strategies like avoiding volatile organic solvents, using energy-efficient methods like microwave irradiation, and minimizing the production of harmful by-products. mdpi.comnih.gov

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of fluorinated compounds is the development of solvent- and catalyst-free reaction conditions. mdpi.comresearchgate.net This approach directly addresses the environmental and health concerns associated with volatile organic solvents and heavy metal catalysts. mdpi.com Research has demonstrated that direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants can induce reactions without the need for a solvent medium. mdpi.comresearchgate.net

In these neat protocols, the fluorine atoms in one of the reactants play an indispensable role in activating the reaction partners through strong hydrogen bonding, a mechanism that also helps to suppress competing side reactions. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of various gem-difluorinated and polyfluoroarylated derivatives using reactants like pentafluorobenzaldehyde. mdpi.comresearchgate.net The primary advantages of this methodology are the elimination of solvent waste and, in many cases, the avoidance of column chromatographic separation for product purification, further enhancing its environmental friendliness. mdpi.com

| Method | Key Principle | Reactants Example | Advantages |

| Solvent- & Catalyst-Free Synthesis | Direct hydrogen-bond interactions between reactants | Pentafluorobenzaldehyde and anilines/pyrroles/indoles | Eliminates volatile organic solvents and heavy metal catalysts; simplifies purification. mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.gov

This technology has been applied to the synthesis of various fluorinated organic molecules and their derivatives. For instance, microwave irradiation of 2-halobenzonitriles (precursors to benzaldehydes) with methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes, which are scaffolds for kinase inhibitors. sigmaaldrich.com Similarly, a novel and rapid microwave-assisted protocol has been developed for the preparation of trifluoroacetaldehyde, an important synthon for creating compounds with trifluoromethyl groups, from its ethyl hemiacetal precursor. nih.gov The cyclocondensation of fluorinated chalcones, which are derived from fluorinated benzaldehydes, with guanidine hydrochloride has also been successfully achieved under microwave irradiation to form pyrimidine derivatives. nih.gov These examples highlight the versatility of microwave technology in promoting efficient and rapid synthesis in organofluorine chemistry.

| Method | Key Principle | Application Example | Advantages |

| Microwave-Assisted Synthesis | Rapid, direct heating of reaction mixture | Preparation of trifluoroacetaldehyde from its hemiacetal. nih.gov | Reduced reaction times; increased yields; improved energy efficiency. nih.gov |

Comparative Analysis of Synthetic Efficiencies and Environmental Impact

Evaluating the efficiency and environmental footprint of different synthetic routes is essential for selecting the most sustainable method for producing fluorinated benzaldehydes. Traditional methods, while effective, often present environmental challenges that modern green chemistry approaches aim to resolve.

One common traditional method is the halogen exchange (Halex) reaction, where a chlorobenzaldehyde is converted to a fluorobenzaldehyde using an alkali fluoride like potassium fluoride in a dipolar aprotic solvent at high temperatures. google.com For example, 2,4-dichlorobenzaldehyde can be converted to 2,4-difluorobenzaldehyde with yields around 70%. google.com While this process can be a single-stage synthesis that avoids generating salt-containing wastewater typical of other multi-stage routes, it requires high temperatures (e.g., 210°-215° C) and the use of high-boiling aprotic solvents like sulfolane. google.com

Another approach involves the catalytic reduction of a fluorinated benzonitrile. For instance, 4-trifluoromethyl benzaldehyde can be synthesized from 4-trifluoromethyl benzonitrile via hydrogenation using a nickel/aluminum alloy catalyst, achieving a high yield of 87.9%. prepchem.com While efficient, this method involves hydrogen gas under pressure and a metal catalyst.

In contrast, green methodologies offer significant environmental benefits. The solvent-free approach, driven by hydrogen bonding, completely eliminates the need for organic solvents and metal catalysts, representing a major step forward in pollution prevention. mdpi.com Microwave-assisted synthesis provides a different advantage by drastically reducing energy consumption and reaction times compared to the prolonged heating required in conventional Halex reactions. nih.gov

The following table provides a comparative overview of various synthetic methods for fluorinated benzaldehydes and their analogues.

| Synthetic Method | Starting Material | Key Reagents/Conditions | Yield | Environmental Impact & Considerations |

| Halogen Exchange | 2,4-Dichlorobenzaldehyde | Potassium fluoride, sulfolane, 210°-215° C, 15 h | ~70% | High energy consumption; uses high-boiling aprotic solvent; produces no wastewater. google.com |

| Catalytic Hydrogenation | 4-Trifluoromethyl benzonitrile | H₂, Ni/Al alloy catalyst, 75% aq. formic acid, 80° C, 16 h | 87.9% | Uses pressurized hydrogen gas and a metal catalyst. prepchem.com |

| Organometallic Reaction | Octafluorotoluene | Zn dust, Vilsmeier-Haack reagent | 69% | Involves the preparation of an organozinc intermediate. sciforum.net |

| Solvent-Free Synthesis | Pentafluorobenzaldehyde | Aniline (B41778), 80° C | High | No organic solvents or metal catalysts used; simplified purification. mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Trifluoroacetaldehyde ethylhemiacetal | Conc. H₂SO₄, Microwave (150° C, 5 min) | N/A | Significant reduction in reaction time and energy usage. nih.gov |

This comparative analysis demonstrates a clear trend towards developing synthetic routes that are not only efficient in terms of chemical yield but are also more benign from an environmental perspective.

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Trifluoromethyl Benzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 4-fluoro-2-(trifluoromethyl)benzaldehyde is significantly influenced by the directing effects of the existing substituents. The aldehyde (-CHO), trifluoromethyl (-CF3), and fluoro (-F) groups all deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene, due to their electron-withdrawing nature. However, they direct incoming electrophiles to different positions. libretexts.orglibretexts.org

The directing effects are summarized below:

Aldehyde group (-CHO): Deactivating and a meta-director. masterorganicchemistry.com

Trifluoromethyl group (-CF3): Strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect. libretexts.org

Fluoro group (-F): Deactivating due to its inductive effect, but an ortho, para-director because of its ability to donate electron density through resonance. pressbooks.pub

In this molecule, the substituents present a competitive directing scenario. The fluorine atom at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5). The trifluoromethyl group at position 2 and the aldehyde group at position 1 are both meta-directors. The -CF3 group directs to position 5, and the -CHO group directs to positions 3 and 5.

| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CHO | 1 | Deactivating | Meta | 3, 5 |

| -CF3 | 2 | Strongly Deactivating | Meta | 4, 6 (relative to CF3), 5 (on this ring) |

| -F | 4 | Deactivating | Ortho, Para | 3, 5 |

Compatibility with Diverse Functional Groups and Reaction Environments

This compound demonstrates considerable stability and compatibility across a range of reaction conditions, making it a versatile building block in multi-step synthesis. The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond. mdpi.com The aldehyde functionality, while reactive, can be chemoselectively targeted in the presence of the robust aromatic ring and fluoro-substituents.

The compound is stable in the presence of various reagents commonly used in organic synthesis. For instance, it can withstand the conditions of Wittig reactions, which often involve strong bases like n-butyllithium or sodium hydride for ylide generation. masterorganicchemistry.comnrochemistry.com It is also compatible with organometallic reagents such as Grignard reagents, which are highly nucleophilic and basic. nih.gov Furthermore, the molecule is generally stable under moderately acidic and basic conditions, although the aldehyde group may be susceptible to oxidation or other transformations under harsh conditions. scbt.comresearchgate.net This stability allows for a wide variety of synthetic transformations to be carried out on other parts of a larger molecule containing this moiety without affecting the core structure.

Nucleophilic Addition Reactions of the Carbonyl Moiety

The carbonyl carbon of the aldehyde group in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions. This enhanced electrophilicity is a direct consequence of the strong inductive electron-withdrawing effects of the adjacent trifluoromethyl group and the fluorine atom on the ring, which pull electron density away from the carbonyl carbon. wikipedia.orgnih.gov

Common nucleophilic addition reactions include:

Wittig Reaction: This compound reacts efficiently with phosphorus ylides to form alkenes. The reaction converts the C=O double bond into a C=C double bond, providing a reliable method for carbon chain extension. organic-chemistry.orgudel.edu The electron-withdrawing nature of the substituents on the aromatic ring can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the carbonyl group yields secondary alcohols after an aqueous workup. The high reactivity of the aldehyde facilitates these carbon-carbon bond-forming reactions.

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (4-fluoro-2-(trifluoromethyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Other Nucleophilic Additions: The compound also reacts with other nucleophiles. For example, it can undergo nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of a suitable initiator to form a secondary alcohol containing an additional CF3 group. semanticscholar.orgnih.gov It can also react with amines to form imines. wikipedia.org

Role of Fluorine and Trifluoromethyl Substituents in Modulating Reactivity and Stability

The fluorine and trifluoromethyl substituents are pivotal in defining the chemical character of this compound.

Electronic Effects: Both the -F and -CF3 groups are strongly electron-withdrawing, primarily through the inductive effect (-I effect). The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This has two major consequences:

Aromatic Ring: The high degree of electron withdrawal deactivates the benzene ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution if a suitable leaving group were present. libretexts.org

Carbonyl Group: The electron-withdrawing pull increases the partial positive charge on the carbonyl carbon, making the aldehyde significantly more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). wikipedia.org

Stability: The trifluoromethyl group confers exceptional metabolic and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group resistant to many chemical transformations. mdpi.com This property is highly valued in the design of pharmaceuticals and agrochemicals.

Lipophilicity: Both fluorine and the trifluoromethyl group increase the lipophilicity of the molecule. mdpi.com This property influences the solubility of the compound and its interactions in biological systems.

Steric Effects: The trifluoromethyl group at the ortho position (C2) relative to the aldehyde creates significant steric hindrance. This steric bulk can influence the approach of nucleophiles to the carbonyl carbon and may affect the conformation of reaction intermediates and transition states, thereby impacting the stereochemical outcome of certain reactions. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C8H4F4O |

| Molecular Weight | 192.11 g/mol |

| Boiling Point | 114 °C |

| Density | 1.408 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.452 |

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, the influence of its substituents allows for well-founded predictions.

Kinetics:

For nucleophilic addition reactions at the carbonyl group, the reaction rate is expected to be significantly faster than that of benzaldehyde. The strong electron-withdrawing substituents (-F and -CF3) stabilize the developing negative charge on the oxygen atom in the transition state of the addition step, thereby lowering the activation energy and accelerating the reaction.

For electrophilic aromatic substitution , the reaction rate will be much slower than that of benzene. The deactivating nature of all three substituents raises the activation energy for the formation of the cationic sigma complex (arenium ion intermediate), thus retarding the reaction. libretexts.org

Thermodynamics:

The formation of the strong phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide is a major thermodynamic driving force for the Wittig reaction . udel.edu

In general, the high stability of the C-F bond means that reactions involving the cleavage of this bond are thermodynamically unfavorable and rare. mdpi.com

Studies on the gas-phase proton affinities of substituted benzaldehydes indicate that electron-withdrawing groups, such as fluorine, lower the proton affinity compared to unsubstituted benzaldehyde. psu.edu This suggests that the carbonyl oxygen in this compound is less basic, which can influence its behavior in acid-catalyzed reactions. The thermodynamic stability of intermediates and products is a key factor in determining reaction outcomes.

Synthesis and Functionalization of 4 Fluoro 2 Trifluoromethyl Benzaldehyde Derivatives

Condensation Reactions and Schiff Base Formation

Condensation reactions, particularly the formation of Schiff bases (or imines), represent a fundamental transformation of the aldehyde group. These reactions involve the treatment of 4-fluoro-2-(trifluoromethyl)benzaldehyde with primary amines, typically under acid or base catalysis, to form a carbon-nitrogen double bond. researchgate.netjecst.org The resulting imines are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic manipulations.

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. ijacskros.com Subsequent dehydration, often facilitated by removing water from the reaction mixture, drives the equilibrium toward the formation of the stable Schiff base. ijacskros.com The reactivity of the aldehyde is enhanced by the electron-withdrawing trifluoromethyl group, which polarizes the carbonyl bond.

Schiff bases derived from fluorinated benzaldehydes are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The imine linkage is crucial for the biological activity of many of these compounds. jecst.org

Table 1: Examples of Schiff Base Formation

This table is representative and for illustrative purposes.

| Amine Reactant | Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-((4-fluoro-2-(trifluoromethyl)phenyl)methylene)aniline | Ethanol (B145695), reflux |

| 3-(Trifluoromethyl)aniline | N-((4-fluoro-2-(trifluoromethyl)phenyl)methylene)-3-(trifluoromethyl)aniline | Methanol, rt |

Grignard and Organometallic Reagent Chemistry

The aldehyde functional group of this compound is highly susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). vapourtec.com These reactions provide a powerful and direct method for the formation of new carbon-carbon bonds, leading to the synthesis of secondary alcohols. vapourtec.com

The reaction proceeds via the addition of the nucleophilic alkyl, aryl, or vinyl group from the organometallic reagent to the electrophilic carbonyl carbon. The resulting intermediate is a magnesium or lithium alkoxide, which upon acidic workup, is protonated to yield the corresponding secondary alcohol. The choice of organometallic reagent allows for the introduction of a wide variety of substituents at the benzylic position.

It is important to note that the direct preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond. nih.gov However, the reaction of pre-formed Grignard reagents with fluorinated aldehydes like this compound is a well-established and efficient transformation. vapourtec.com

Table 2: Representative Organometallic Additions

This table is representative and for illustrative purposes.

| Organometallic Reagent | Product (Secondary Alcohol) |

|---|---|

| Methylmagnesium bromide | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol |

| Phenylmagnesium bromide | (4-Fluoro-2-(trifluoromethyl)phenyl)(phenyl)methanol |

Claisen-Schmidt Condensation and Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone. scispace.com This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and exhibit a vast range of biological activities. sapub.orgnih.gov When this compound is reacted with an acetophenone (B1666503) derivative, it yields highly functionalized chalcone structures.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govnih.gov The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone. researchgate.net The use of solvent-free conditions or microwave irradiation has been shown to improve reaction times and yields. sapub.org

Chalcones incorporating the 4-fluoro-2-(trifluoromethyl)phenyl moiety are of particular interest in medicinal chemistry. The fluorine and trifluoromethyl groups can enhance the compound's pharmacological profile, including its potency and metabolic stability. scispace.com

Table 3: Synthesis of Chalcone Derivatives

This table is representative and for illustrative purposes.

| Ketone Reactant | Chalcone Product | Catalyst |

|---|---|---|

| Acetophenone | (E)-1-phenyl-3-(4-fluoro-2-(trifluoromethyl)phenyl)prop-2-en-1-one | NaOH, Ethanol |

| 4'-Methoxyacetophenone | (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | KOH, Methanol |

Cyclization Reactions to Form Heterocyclic Scaffolds

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic ring systems. These scaffolds are prevalent in pharmaceuticals and agrochemicals. nih.gov Cyclization reactions can be designed to form diverse ring structures, often in a highly controlled manner.

Synthesis of Fluorinated Oxazoline (B21484) Derivatives

Oxazolines (or 4,5-dihydrooxazoles) are important heterocyclic auxiliaries in asymmetric synthesis and are found in some biologically active molecules. mdpi.com A common route to oxazolines involves the cyclization of a β-hydroxy amide. This intermediate can be prepared by converting a carboxylic acid to an acid chloride, followed by reaction with an amino alcohol. For example, 2-(trifluoromethyl)benzoic acid derivatives can be converted into their corresponding oxazolines. mdpi.com A similar strategy can be envisioned starting from 4-fluoro-2-(trifluoromethyl)benzoic acid (obtainable by oxidation of the parent aldehyde). The acid is first converted to an acid chloride, which then reacts with an amino alcohol (e.g., 2-amino-2-methylpropan-1-ol) to form a hydroxy amide. The final cyclization to the oxazoline is typically achieved by treatment with a dehydrating agent like thionyl chloride. mdpi.com

Preparation of Medicinally Relevant Ring Systems

The strategic placement of reactive functional groups on derivatives of this compound allows for intramolecular cyclization reactions to build complex, medicinally relevant ring systems. nih.govfigshare.com For instance, intramolecular Prins/Friedel-Crafts cyclization reactions can be used to construct tetralin-2-ol ring systems. beilstein-journals.org Another example involves the one-pot synthesis of fluorinated phthalides (1(3H)-isobenzofuranones) from 2-cyanobenzaldehyde (B126161) derivatives through nucleophilic fluoroalkylation followed by intramolecular cyclization. nih.gov This highlights how the aldehyde or a related functional group can participate in cascade reactions to rapidly build molecular complexity. Similarly, fluorinated quinoline (B57606) analogs, which possess significant antifungal activity, can be synthesized from fluorinated anilines and substituted benzoic acids, demonstrating the utility of fluorinated building blocks in constructing bioactive heterocycles. nih.gov

Derivatization for Enhanced Biological or Material Properties

The functionalization of this compound is often driven by the goal of enhancing specific properties for biological or material applications. The introduction of fluorine and trifluoromethyl groups is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity in drug candidates. nih.gov

For example, the synthesis of a series of chalcone derivatives allows for the systematic exploration of structure-activity relationships. By varying the substituents on the second aromatic ring of the chalcone, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target, such as an enzyme or receptor. nih.gov Similarly, incorporating the 4-fluoro-2-(trifluoromethyl)phenyl motif into larger heterocyclic scaffolds, like quinazolines or quinolines, can lead to new compounds with potent antifungal or anticancer activities. nih.govresearchgate.net

In materials science, the strong electron-withdrawing nature of the trifluoromethyl group and the polarity of the C-F bond can be exploited. Derivatives can be designed for applications in nonlinear optics or as components of liquid crystals or polymers, where the electronic properties and intermolecular interactions imparted by the fluorinated substituents are crucial. nih.gov

Applications in Advanced Chemical Synthesis

Medicinal Chemistry and Drug Discovery Scaffolds

The structural motifs present in 4-fluoro-2-(trifluoromethyl)benzaldehyde are of significant interest in medicinal chemistry. The trifluoromethyl-substituted phenyl ring is a common feature in many modern pharmaceuticals, valued for its ability to enhance the biological activity and metabolic stability of drug candidates. chemimpex.com

This compound serves as a fundamental building block in the design and synthesis of novel drug candidates. chemimpex.com Its aldehyde group provides a reactive handle for a wide array of chemical transformations, including condensations, reductions, and additions, allowing for the construction of diverse molecular scaffolds. Medicinal chemists utilize this reagent to introduce the fluoro- and trifluoromethyl-substituted phenyl moiety into larger molecules, a common strategy for optimizing the therapeutic potential of a lead compound. The presence of these fluorinated groups can significantly influence a molecule's interaction with biological targets, a critical factor in rational drug design.

The development of effective treatments for Central Nervous System (CNS) disorders is a significant challenge in pharmaceutical research, largely due to the formidable blood-brain barrier (BBB). This highly selective barrier restricts the passage of most molecules from the bloodstream into the brain. This compound is a valuable intermediate in the synthesis of CNS-active compounds. chemimpex.com The incorporation of the trifluoromethyl group can enhance a molecule's lipophilicity, a key physical property that often correlates with improved BBB permeability. By increasing the ability of a drug candidate to cross the BBB, the trifluoromethyl group can lead to higher concentrations in the brain, potentially improving therapeutic efficacy for a range of neurological and psychiatric conditions.

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry due to its profound and generally positive impact on the properties of drug molecules. Its incorporation, facilitated by precursors like this compound, can dramatically alter both the pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) profiles of a compound.

Pharmacokinetic Impact:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by enzymes in the body. This increased stability can prolong the drug's half-life, reducing the required dosing frequency.

Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance absorption, improve membrane permeability, and facilitate passage across biological barriers like the intestinal wall and the blood-brain barrier. nih.gov

Pharmacodynamic Impact:

Binding Affinity: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. This electronic property can alter the way a drug molecule binds to its target receptor or enzyme, often leading to increased binding affinity and potency.

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Impact of Trifluoromethyl Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic degradation. |

| Lipophilicity | Increased | Enhances solubility in lipids, aiding membrane permeation. |

| Binding Affinity | Often Increased | Strong electron-withdrawing nature can improve interactions with biological targets. |

| Bioavailability | Often Increased | A combined effect of improved stability and absorption. |

| pKa | Lowered (for adjacent amines) | The inductive effect of the CF3 group can decrease the basicity of nearby functional groups. |

In the agrochemical sector, this compound is a precursor for synthesizing potent fungicides. A prominent example is Triflumizole, a broad-spectrum imidazole (B134444) fungicide used to control diseases like powdery mildew and scab on a variety of crops. nih.govfao.org The core structure of Triflumizole features a 4-chloro-2-(trifluoromethyl)aniline (B1214093) moiety, which can be synthesized from intermediates derived from related trifluoromethyl-substituted benzaldehydes. nih.gov The synthesis pathway involves converting the benzaldehyde (B42025) into an aniline (B41778) derivative, which then undergoes condensation to form the final active ingredient. The trifluoromethyl group is crucial for the fungicidal activity of Triflumizole, contributing to its efficacy in inhibiting fungal growth. epa.gov

This compound serves as a key starting material for the synthesis of analogs and derivatives of important pharmaceuticals. One such application is in the preparation of derivatives of Nilutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. Research has focused on modifying the Nilutamide structure to improve its efficacy and toxicological profile. rasayanjournal.co.in A common modification involves replacing the nitro group on the aromatic ring with a cyano group. The synthesis of these cyano-derivatives, such as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, utilizes a 4-cyano-3-trifluoromethylaniline intermediate. nih.govnih.gov This intermediate can be prepared through a synthetic route starting from a correspondingly substituted benzaldehyde, highlighting the role of compounds like this compound as foundational materials for these advanced therapeutic agents. mdpi.comcardiff.ac.uk

Agrochemical Development and Formulation

The utility of this compound extends significantly into the field of agrochemical development. It is a valuable intermediate for the synthesis of a range of active ingredients used in pesticides, including herbicides and fungicides. chemimpex.com The trifluoromethylphenyl scaffold is a key component in many modern agrochemicals, prized for its ability to enhance the biological efficacy and stability of the final product. nih.gov The presence of the CF3 group can increase the potency of a pesticide, allowing for lower application rates, and can also improve its resistance to environmental and metabolic degradation, leading to longer-lasting crop protection. chemimpex.com

Enhancing Efficacy of Pesticides and Herbicides

In the agrochemical sector, this compound serves as a key intermediate in the formulation of next-generation pesticides and herbicides. vedantu.com The incorporation of the trifluoromethyl (CF₃) group is a widely recognized strategy in agrochemical design for enhancing biological activity. This group can improve the metabolic stability of the final product, preventing rapid breakdown in the environment and within the target pest or plant. Furthermore, the presence of fluorine atoms often increases the lipophilicity of the molecule, which can facilitate its transport across biological membranes to reach its site of action more effectively. The use of this benzaldehyde derivative allows for the synthesis of active ingredients with improved efficacy, contributing to better crop protection and higher agricultural yields. vedantu.com

Materials Science and Advanced Polymer Synthesis

The unique properties endowed by fluorine atoms have made this compound a compound of interest in materials science, particularly in the synthesis of advanced polymers and coatings.

Formulation of Polymers and Coatings with Tailored Properties

This fluorinated aldehyde is utilized in the formulation of specialized polymers and coatings. When integrated into a polymer backbone or as a pendant group, the fluoro and trifluoromethyl substituents can significantly alter the bulk properties of the material. These groups can enhance characteristics such as hydrophobicity (water repellency), oleophobicity (oil repellency), and reduce the surface energy of coatings. This leads to the creation of materials with tailored properties suitable for advanced applications, including protective coatings, high-performance textiles, and specialized electronic components.

Incorporation into Materials with Specific Thermal and Chemical Resistances

One of the primary drivers for using this compound in material synthesis is to impart enhanced stability. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is chemically robust. Consequently, incorporating this molecule into polymer structures can significantly increase the material's resistance to chemical attack and thermal degradation. This results in advanced materials capable of withstanding harsh environmental conditions, making them suitable for applications in the aerospace, automotive, and chemical processing industries where high thermal and chemical resilience are required.

Building Block for Diverse Fluorinated Compounds

As a highly functionalized molecule, this compound is a versatile building block for creating a wide range of other complex fluorinated organic compounds. oc-praktikum.dedoubtnut.com Its aldehyde group is a reactive handle for numerous chemical transformations, while the fluorinated phenyl ring provides a stable core with unique electronic properties.

Table 2: Synthetic Applications of this compound

| Application Area | Synthetic Role | Resulting Compound Class |

|---|---|---|

| Agrochemicals | Intermediate | Active ingredients for pesticides & herbicides |

| Materials Science | Monomer/Precursor | High-performance polymers & coatings |

| Organic Synthesis | Building Block | Diphenylthioethers, Acetophenones |

Synthesis of Diphenylthioethers

Research has shown that this compound participates in the synthesis of diphenylthioethers. oc-praktikum.dedoubtnut.com These structures are of interest in medicinal chemistry and materials science. The synthesis typically involves a nucleophilic aromatic substitution reaction where the fluorine atom on the benzaldehyde ring is displaced by a thiophenol derivative. The aldehyde group can be retained for further functionalization or transformed as needed for the target molecule.

Preparation of Acetophenone (B1666503) Intermediates

This compound can be converted into the corresponding acetophenone intermediate, 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone. This transformation is a key step in building more complex molecules. A standard synthetic approach involves the reaction of the aldehyde with an organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). This initial reaction forms a secondary alcohol, which is then oxidized using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate or a Swern oxidation) to yield the desired acetophenone. This resulting ketone serves as a valuable intermediate for subsequent carbon-carbon bond-forming reactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diphenylthioethers |

| 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Fluoro-2-(trifluoromethyl)benzaldehyde to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. DFT calculations are foundational for more specific analyses such as MESP, HOMO-LUMO, and NBO.

The Molecular Electrostatic Potential (MESP) is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MESP surface provides a visual representation of the charge distribution, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). mdpi.comnih.gov

For this compound, an MESP analysis would reveal distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The most electron-rich area is expected around the oxygen atom of the aldehyde group (C=O) due to its high electronegativity and the presence of lone pairs. This region represents the primary site for electrophilic attack. The fluorine atom attached to the aromatic ring would also contribute to localized negative potential. researchgate.netdergipark.org.tr

Positive Potential (Blue): Electron-deficient regions are anticipated around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring. The area around the highly electron-withdrawing trifluoromethyl (-CF3) group would also exhibit a positive potential, influencing the reactivity of the adjacent positions on the ring. nih.gov

The MESP map is crucial for predicting how the molecule will interact with other reagents, ions, or biological receptors. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. nih.gov

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom, which are the most electron-rich parts. The LUMO would likely be distributed over the electron-withdrawing aldehyde and trifluoromethyl groups. DFT calculations would provide the precise energy values for these orbitals and the resulting energy gap, offering quantitative insight into the molecule's electronic properties and susceptibility to electronic excitation. conicet.gov.arresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data obtained from a HOMO-LUMO analysis. Specific values for this compound require dedicated DFT calculations.

| Parameter | Description | Expected Outcome |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | A negative value, indicating the energy required to remove an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | A less negative or positive value, indicating the energy released when an electron is added. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | A positive value, indicative of the molecule's kinetic stability and reactivity. |

NBO and Mulliken population analyses are methods used to calculate the distribution of atomic charges within a molecule, providing a picture of the net charge on each atom. uni-rostock.denih.gov While Mulliken analysis is a simpler method based on the basis functions used in the calculation, NBO analysis provides a more chemically intuitive picture by localizing orbitals into bonds and lone pairs. uni-rostock.desci-hub.seusc.edu

For this compound, these analyses would quantify the effects of its electronegative substituents.

Mulliken and Natural Charges: The analysis would show a significant negative charge on the oxygen and fluorine atoms. The carbon atom of the carbonyl group (C=O) would carry a substantial positive charge, making it a prime site for nucleophilic attack. The carbon atom of the trifluoromethyl group would also be positively charged, while the three fluorine atoms attached to it would be strongly negative. nih.govresearchgate.net

Table 2: Illustrative Mulliken Atomic Charges This table illustrates the type of data obtained from a Mulliken Population Analysis. Specific values for this compound require dedicated calculations.

| Atom | Expected Net Charge (a.u.) | Rationale |

|---|---|---|

| O (Aldehyde) | Highly Negative | High electronegativity and lone pairs. |

| C (Aldehyde) | Highly Positive | Bonded to highly electronegative oxygen. |

| F (Ring) | Negative | High electronegativity. |

| C (of CF3) | Positive | Bonded to three highly electronegative fluorine atoms. |

| F (of CF3) | Negative | High electronegativity. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For benzaldehyde (B42025) derivatives, a key conformational question is the orientation of the aldehyde group relative to the substituents on the benzene ring.

For 2-substituted benzaldehydes, two primary planar conformers are possible: cis (or O-up), where the C=O bond is oriented toward the substituent, and trans (or O-down), where it is oriented away. A computational and experimental study on related 2-(trifluoromethyl)benzaldehydes has shown that both the cis and trans conformers are planar. rsc.orgrsc.org The analysis concluded that the trans conformer, where the aldehyde group is directed away from the bulky trifluoromethyl group, is the more stable and predominant form. rsc.orgrsc.org This preference is likely driven by minimizing steric hindrance between the aldehyde oxygen and the trifluoromethyl group. The addition of a fluorine atom at the 4-position is not expected to alter this fundamental steric preference.

Prediction of Chemical Reactivity and Selectivity

The computational analyses described above are instrumental in predicting the chemical reactivity and selectivity of this compound.

Electrophilic Attack: The MESP analysis indicates that the most electron-rich site is the carbonyl oxygen, making it the most probable site for protonation and attack by other electrophiles. mdpi.com

Nucleophilic Attack: The MESP and population analyses identify the carbonyl carbon as highly electron-poor (electrophilic), making it the primary target for nucleophilic addition reactions, a characteristic reactivity pathway for aldehydes.

Aromatic Substitution: The electron-withdrawing nature of both the aldehyde and trifluoromethyl groups deactivates the aromatic ring toward electrophilic aromatic substitution. These groups are meta-directing; however, the presence of the fluorine atom (an ortho-, para-director) complicates predictions. Computational modeling of reaction pathways would be necessary to determine the most likely site for substitution.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, often in a condensed phase (liquid or solid) or in solution. rsc.org

An MD simulation of this compound would provide insights into:

Intermolecular Forces: It would model the non-covalent interactions between molecules, such as dipole-dipole interactions arising from the polar C=O, C-F, and C-CF3 bonds, and van der Waals forces.

Solvation Effects: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can reveal details about the solvation shell, including the arrangement of solvent molecules around the solute and the strength of solute-solvent interactions.

Dynamical Behavior: MD simulations can model the rotational and vibrational motions of the molecule, providing a dynamic picture of its conformational flexibility and how it explores its energy landscape over time.

Such simulations are crucial for understanding the macroscopic properties of the compound, such as its boiling point, solubility, and diffusion behavior in different media. rsc.org

Structure-Activity/Property Relationship (SAR/SPR) Modeling for Fluorinated Compounds

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are pivotal computational tools in medicinal chemistry and materials science. These models aim to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For fluorinated compounds such as this compound, SAR and SPR studies are particularly insightful due to the unique electronic properties conferred by fluorine and trifluoromethyl groups.

The introduction of fluorine and trifluoromethyl substituents onto an aromatic ring, as in this compound, significantly alters the molecule's electrostatic potential, lipophilicity, and metabolic stability. The fluorine atom at the para-position and the trifluoromethyl group at the ortho-position exert strong electron-withdrawing effects through both induction and resonance. These modifications can profoundly influence the compound's interaction with biological targets or its material characteristics.

In the context of drug design, the 4-fluoro-2-(trifluoromethyl)phenyl moiety is a key structural component in various bioactive molecules. SAR studies on inhibitors containing this group often reveal that the specific arrangement of these substituents is crucial for potency and selectivity. For instance, in the development of enzyme inhibitors, the fluorine atom may engage in favorable orthogonal multipolar interactions with the protein backbone, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by modulating the acidity of nearby functional groups.

Computational modeling allows for the calculation of various molecular descriptors that are instrumental in building QSAR/QSPR models. These descriptors quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By analyzing these descriptors for a series of related compounds, it is possible to develop mathematical models that predict the activity or properties of new, unsynthesized molecules.

For instance, a comparative analysis of the computed properties of positional isomers of fluoro-trifluoromethyl-benzaldehyde can provide valuable insights into their differential behaviors. The relative positions of the fluorine and trifluoromethyl groups can affect properties like the dipole moment and the electron density distribution across the molecule, which in turn can influence its reactivity and intermolecular interactions.

The following table presents a selection of computationally derived molecular descriptors for this compound and a related isomer, illustrating the impact of substituent positioning on the molecule's properties.

| Molecular Descriptor | This compound | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |

| Molecular Formula | C₈H₄F₄O | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol | 192.11 g/mol |

| XLogP3 | 2.6 | 2.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 192.019827 g/mol | 192.019827 g/mol |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |

| Heavy Atom Count | 13 | 13 |

This data is computationally generated and provides a basis for comparative SAR/SPR analysis.

Detailed research findings from various studies on related fluorinated compounds have demonstrated the utility of SAR and SPR modeling. For example, QSAR studies on a series of substituted benzamides have shown that antimicrobial activity can be effectively modeled using topological and molecular connectivity indices. nih.gov In another study on dipeptidyl peptidase IV inhibitors, the introduction of a fluorine atom at the 4-position of a cyanopyrrolidine ring was found to enhance the inhibitory effect, a discovery guided by SAR principles. nih.gov

Furthermore, research into inhibitors of the SARS-CoV-2 main protease has highlighted the importance of a 4-fluorobenzothiazole moiety for improved potency, underscoring the strategic role of fluorine in molecular design. researchgate.net These examples, while not directly involving this compound, provide a strong rationale for the application of SAR/SPR modeling to understand and predict the behavior of this and other novel fluorinated compounds. The insights gained from such computational studies are invaluable for the rational design of new molecules with desired biological activities or material properties.

Advanced Spectroscopic Characterization Methodologies in Research

Infrared (IR) Spectroscopy: FTIR and ATR-IR Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Fluoro-2-(trifluoromethyl)benzaldehyde, both Fourier-transform infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques have been utilized to obtain its vibrational spectrum. nih.gov

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The most prominent peak is the strong C=O stretch of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the aromatic ring can slightly shift this frequency. Vibrations corresponding to the C-F bonds of the trifluoromethyl group usually result in strong absorptions in the 1350-1120 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretch of the aldehyde group appears as a characteristic pair of bands in the 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. nih.gov

Data for both Neat FTIR and ATR-IR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument, providing a comprehensive vibrational profile of the compound. nih.gov

| Technique | Instrument | Key Vibrational Bands |

| FTIR (Neat) | Bruker Tensor 27 FT-IR | C=O stretch (aldehyde), C-F stretch (CF₃), Aromatic C-H stretch, Aldehyde C-H stretch, Aromatic C=C stretch |

| ATR-IR | Bruker Tensor 27 FT-IR | C=O stretch (aldehyde), C-F stretch (CF₃), Aromatic C-H stretch, Aldehyde C-H stretch, Aromatic C=C stretch |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly useful for analyzing symmetric vibrations and non-polar bonds. An FT-Raman spectrum for this compound has been acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Key applications of Raman spectroscopy for this molecule include the confirmation of the aromatic ring structure through its characteristic ring-breathing modes. The C=O and C-F bonds also exhibit Raman activity, providing further structural confirmation. This non-destructive technique is valuable for analyzing the bulk material without extensive sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For a fluorinated compound like this compound, ¹⁹F NMR is also indispensable.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The aldehyde proton will appear as a highly deshielded singlet, typically downfield around 10 ppm. The chemical shifts and coupling patterns (splitting) of the aromatic protons are influenced by the positions of the fluorine and trifluoromethyl substituents, allowing for the confirmation of their 1, 2, and 4 positions on the ring. Data for the ¹H NMR spectrum of this compound is available from analyses performed by Sigma-Aldrich Co. LLC. nih.gov

Carbon-13 NMR (¹³C NMR) details the carbon skeleton of the molecule. The spectrum of this compound will display eight distinct signals, one for each unique carbon atom. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically >180 ppm). The carbon of the trifluoromethyl group will be visible as a quartet due to coupling with the three fluorine atoms. The remaining six aromatic carbons will have their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a key identifying feature. Like the proton NMR data, ¹³C NMR spectra are also available from Sigma-Aldrich Co. LLC. nih.gov

Given the presence of two different fluorine-containing groups (a single fluorine atom and a trifluoromethyl group), ¹⁹F NMR spectroscopy is crucial for characterization. This technique is highly sensitive and has a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. The spectrum is expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals provide definitive evidence for the presence and electronic environment of the fluorine substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. GC-MS (Gas Chromatography-Mass Spectrometry) data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.11 g/mol ). nih.gov A key fragmentation pattern for benzaldehydes is the loss of the formyl radical (CHO), leading to a significant [M-29] peak. The analysis of isotopic patterns and high-resolution mass spectrometry can confirm the molecular formula, C₈H₄F₄O. nih.gov

| Technique | Data Source | Key Findings |

| GC-MS | NIST Mass Spectrometry Data Center | Molecular Ion Peak (m/z): 192 |

| Top Peak (m/z): 191 ([M-H]⁺) | ||

| 2nd Highest Peak (m/z): 163 ([M-CHO]⁺) | ||

| Molecular Formula: C₈H₄F₄O |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the outcome of a chemical synthesis. For derivatives of this compound, which are often synthesized to explore their potential in various scientific fields, X-ray crystallography offers a detailed view of their solid-state conformation and intermolecular interactions.

A key application of this methodology is in the structural confirmation of products resulting from condensation reactions involving this compound. For instance, the reaction with 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one yields the derivative (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. Single-crystal X-ray analysis of this derivative confirmed its E stereochemistry around the olefinic bond. researchgate.net The analysis also revealed that the 4-fluoro-2-(trifluoromethyl)phenyl group and the fused ring system are not coplanar, exhibiting a dihedral angle of 29.37(3)°. researchgate.net

Similarly, the crystal structure of a related derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, has also been determined. researchgate.net Such studies are fundamental in understanding how the molecule packs in the crystal lattice and what intermolecular forces, such as hydrogen bonds or C-H···F interactions, stabilize the structure. nih.gov

The crystallographic data obtained from these analyses are highly detailed and are typically deposited in structural databases for the scientific community. Key parameters from such an analysis provide a molecular fingerprint of the compound.

| Parameter | (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one researchgate.net |

|---|---|

| Chemical Formula | C19H14F4O2 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.1519(13) |

| b (Å) | 13.9810(8) |

| c (Å) | 15.2299(9) |

| β (°) | 123.031(7) |

| Volume (ų) | 3061.9(4) |

| Temperature (K) | 100(1) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of pure substances. nih.govresearchgate.net They offer enhanced sensitivity and specificity compared to standalone methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. ajpaonline.com In this method, gas chromatography separates the components of a sample, which are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov GC-MS is frequently used to assess the purity of this compound and to identify byproducts in its synthesis. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing non-volatile or thermally sensitive derivatives of this compound, such as Schiff bases or hydrazones, which might decompose under GC conditions. mdpi.commdpi.com LC-MS can be used to monitor the progress of reactions and to identify and quantify components in complex matrices. nih.gov Tandem mass spectrometry (LC-MS-MS) provides further structural information by fragmenting selected ions, aiding in the definitive identification of unknown compounds. researchgate.netajrconline.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis methods that are often used in conjunction. TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition patterns. primescholars.com DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and crystallization. acs.org For derivatives like Schiff bases, TGA/DSC can determine their decomposition temperatures and thermal stability, which is critical for material science applications. nih.govmdpi.com

| Technique | Principle | Application for this compound & Derivatives |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. ajpaonline.com | Purity assessment, identification of volatile impurities and reaction byproducts. thermofisher.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass-based detection. researchgate.net | Analysis of non-volatile or thermally labile derivatives, reaction monitoring, and purification control. nih.gov |

| Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) | Measurement of mass change (TGA) and heat flow (DSC) as a function of temperature. primescholars.com | Determination of thermal stability, decomposition points, and phase transition temperatures of derivatives. nih.govmdpi.com |

Concluding Remarks and Future Research Perspectives

Summary of Key Contributions to Fluorinated Organic Chemistry

4-Fluoro-2-(trifluoromethyl)benzaldehyde is a highly versatile and valuable building block in the field of organofluorine chemistry. chemimpex.com Its contribution stems from the unique arrangement of its functional groups: an aldehyde, a para-fluoro substituent, and an ortho-trifluoromethyl group. This specific constitution provides a unique platform for synthesizing complex molecules with tailored properties. chemimpex.com

The incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a widely used strategy in medicinal and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. cas.cnsustech.edu.cn The subject compound serves as a critical intermediate, providing both a reactive aldehyde handle for further transformations and two distinct fluorine-containing groups that impart these desirable characteristics. chemimpex.com Its structure allows for precise manipulation in synthetic pathways, making it a preferred choice for chemists developing novel drug candidates, particularly for central nervous system disorders, and advanced materials. chemimpex.com The presence of the electron-withdrawing CF3 group also enhances the electrophilicity of the aldehyde, influencing its reactivity in various chemical processes. chemimpex.comwikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90176-80-0 sigmaaldrich.com |

| Molecular Formula | C₈H₄F₄O sigmaaldrich.com |

| Molecular Weight | 192.11 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid chemimpex.com |

| Boiling Point | 114 °C sigmaaldrich.com |

| Density | 1.408 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.452 sigmaaldrich.com |

Emerging Synthetic Challenges and Opportunities